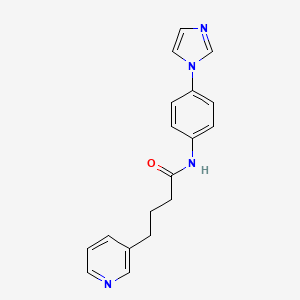
Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate, also known as ETPC, is a pyrimidine derivative that has been extensively studied for its potential pharmacological properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It is also believed to modulate the activity of various enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the production of reactive oxygen species and inhibit the activity of various enzymes involved in inflammation and pain.
実験室実験の利点と制限
Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses potent pharmacological properties, making it a useful tool for studying various physiological and biochemical processes.
However, Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate also has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its pharmacokinetic properties have not been fully characterized, which can make it difficult to interpret the results of experiments involving Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate.
将来の方向性
There are several potential future directions for research involving Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate. One area of interest is the development of new drugs based on the structure of Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate. Researchers are also interested in studying the pharmacokinetics and pharmacodynamics of Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate in order to better understand its potential therapeutic applications. Additionally, there is interest in studying the effects of Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate on various disease models, such as cancer, diabetes, and Alzheimer's disease.
合成法
The synthesis of Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate involves the reaction of 4-(3,4-dimethoxyphenyl)-2-ethyl-5-methylpyrimidine and ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate.
科学的研究の応用
Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate has been extensively studied for its potential pharmacological properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-5-15-18-10-12(17(21)24-6-2)16(20-15)19-11-7-8-13(22-3)14(9-11)23-4/h7-10H,5-6H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVGYPDWGWLLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)NC2=CC(=C(C=C2)OC)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-dimethoxyanilino)-2-ethylpyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)


![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)
![Methyl 2-[3-[(sulfamoylamino)methyl]piperidin-1-yl]-1,3-benzothiazole-5-carboxylate](/img/structure/B7433978.png)
![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)
![2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7433987.png)
